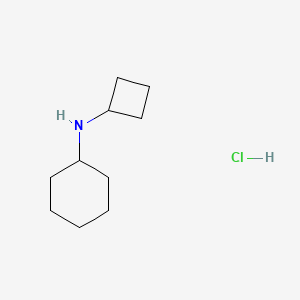
N-cyclobutylcyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molar mass of 189.73 g/mol . It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclobutyl group. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
The synthesis of N-cyclobutylcyclohexanamine hydrochloride can be achieved through several routes. One common method involves the nucleophilic addition of cyclohexylamine to cyclobutanone, followed by the reduction of the resulting imine to form N-cyclobutylcyclohexanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods often focus on optimizing yield and purity. A scalable synthesis might involve the use of a catalyst-free environment and water as a solvent to promote environmentally friendly and cost-effective production .
Chemical Reactions Analysis
N-cyclobutylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclobutylcyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutylcyclohexanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
N-cyclobutylcyclohexanamine hydrochloride can be compared with other similar compounds such as cyclohexylamine and N-cyclohexylcyclohexanamine. While these compounds share structural similarities, this compound is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties .
Similar compounds include:
Cyclohexylamine: An aliphatic amine with a simpler structure.
N-cyclohexylcyclohexanamine: A derivative with a cyclohexyl group instead of a cyclobutyl group.
This uniqueness makes this compound a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20ClN |
|---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
N-cyclobutylcyclohexanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)11-10-7-4-8-10;/h9-11H,1-8H2;1H |
InChI Key |
LOLPRPOYHPNNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


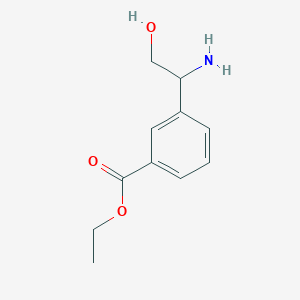
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
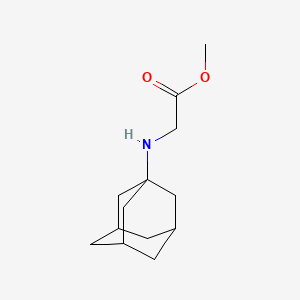
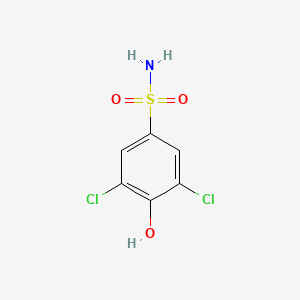
![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)

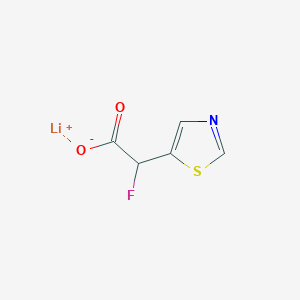

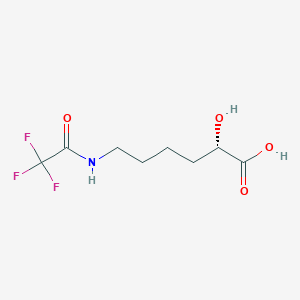
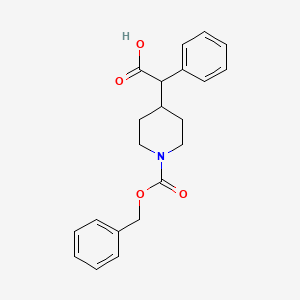

![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)

